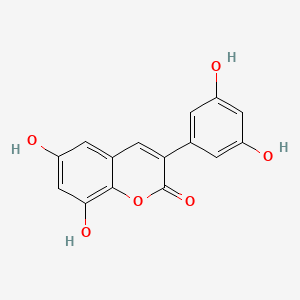

3-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-2H-1-benzopyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 3-(3,5-Dihydroxyphényl)-6,8-dihydroxy-2H-1-benzopyran-2-one est un composé organique complexe reconnu pour ses propriétés structurelles uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé appartient à la classe des flavonoïdes, connus pour leurs propriétés antioxydantes et leurs bienfaits potentiels pour la santé.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3-(3,5-Dihydroxyphényl)-6,8-dihydroxy-2H-1-benzopyran-2-one implique généralement plusieurs étapes, à partir de composés phénoliques plus simples. Une méthode courante consiste en la condensation de la 3,5-dihydroxybenzaldéhyde avec une cétone appropriée en milieu acide pour former le noyau flavonoïde. Cette étape est suivie de réactions d'hydroxylation pour introduire les groupes hydroxy supplémentaires aux positions 6 et 8 .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des catalyseurs plus efficaces et des conditions de réaction optimisées pour augmenter le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (MS) sont souvent utilisées pour suivre l'avancement de la réaction et garantir la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La 3-(3,5-Dihydroxyphényl)-6,8-dihydroxy-2H-1-benzopyran-2-one subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des quinones, qui sont des intermédiaires importants dans de nombreux processus biologiques.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés dihydro correspondants.

Substitution : Les réactions de substitution électrophile peuvent introduire divers groupes fonctionnels dans le cycle aromatique, augmentant sa diversité chimique

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des électrophiles tels que les halogènes et les composés nitro. Les conditions de réaction impliquent généralement des températures et un pH contrôlés pour assurer des transformations sélectives et efficaces .

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés dihydro et divers flavonoïdes substitués, chacun possédant des propriétés chimiques et biologiques distinctes .

Applications De Recherche Scientifique

La 3-(3,5-Dihydroxyphényl)-6,8-dihydroxy-2H-1-benzopyran-2-one a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme brique de construction pour la synthèse de molécules organiques plus complexes.

Biologie : Etudiée pour ses propriétés antioxydantes et son rôle potentiel dans la protection des cellules contre le stress oxydatif.

Médecine : Enquête sur ses effets thérapeutiques potentiels, y compris ses activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisée dans le développement de colorants et de pigments naturels en raison de sa couleur vibrante et de sa stabilité .

Mécanisme d'action

Le mécanisme d'action de la 3-(3,5-Dihydroxyphényl)-6,8-dihydroxy-2H-1-benzopyran-2-one implique son interaction avec diverses cibles moléculaires et voies :

Activité antioxydante : Le composé piège les radicaux libres et les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs.

Inhibition enzymatique : Il peut inhiber des enzymes comme la tyrosinase, qui est impliquée dans la synthèse de la mélanine, ce qui le rend utile dans les applications cosmétiques pour le blanchiment de la peau

Transduction du signal : Le composé peut moduler les voies de signalisation liées à l'inflammation et à la prolifération cellulaire, contribuant à ses effets thérapeutiques potentiels.

Mécanisme D'action

The mechanism of action of 3-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Enzyme Inhibition: It can inhibit enzymes like tyrosinase, which is involved in melanin synthesis, making it useful in cosmetic applications for skin whitening

Signal Transduction: The compound may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 3,5-dihydroxyphénylpropionique : Un métabolite des alkylrésorcinols avec des propriétés antioxydantes similaires.

1-(3,5-Dihydroxyphényl)-2-(3,5-dihydroxyphényl)éthane : Un autre composé phénolique avec des activités biologiques potentielles.

3,5-Dihydroxyphénylglycine : Un puissant agoniste des récepteurs métabotropes du glutamate de groupe I, utilisé dans la recherche neurologique.

Unicité

Ce qui distingue la 3-(3,5-Dihydroxyphényl)-6,8-dihydroxy-2H-1-benzopyran-2-one, c'est sa combinaison unique de groupes hydroxy et de son noyau flavonoïde, qui confèrent une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications dans la recherche et l'industrie.

Propriétés

Numéro CAS |

873869-57-9 |

|---|---|

Formule moléculaire |

C15H10O6 |

Poids moléculaire |

286.24 g/mol |

Nom IUPAC |

3-(3,5-dihydroxyphenyl)-6,8-dihydroxychromen-2-one |

InChI |

InChI=1S/C15H10O6/c16-9-1-7(2-10(17)5-9)12-4-8-3-11(18)6-13(19)14(8)21-15(12)20/h1-6,16-19H |

Clé InChI |

UTRZVEMCMITTIW-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C=C1O)O)C2=CC3=CC(=CC(=C3OC2=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)

![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)

propanedinitrile](/img/structure/B12603821.png)

![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)

![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)

![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)

![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)

![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)